Cas no 1440535-61-4 (7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide)
7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
- FCH2341510
- OR110116
-
- Inchi: 1S/C8H7BrN4O/c9-5-1-2-13-6(8(14)12-10)4-11-7(13)3-5/h1-4H,10H2,(H,12,14)
- InChI Key: JUINVUFCFBWLQI-UHFFFAOYSA-N
- SMILES: BrC1C=CN2C(C=1)=NC=C2C(NN)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 237
- Topological Polar Surface Area: 72.4
7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB418443-1g |
7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide; . |
1440535-61-4 | 1g |
€452.00 | 2025-04-21 |
7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Professional Introduction to 7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide (CAS No. 1440535-61-4)
7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and molecular research. With the CAS number 1440535-61-4, this heterocyclic compound has garnered attention due to its structural properties and potential biological activities. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its relevance in contemporary scientific research.
The molecular structure of 7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide consists of a fused imidazole and pyridine ring system, enhanced by the presence of a bromine substituent at the 7-position and a carbohydrazide functional group at the 3-position. This unique configuration makes it a valuable intermediate in the synthesis of more complex molecules. The bromine atom, in particular, serves as a reactive handle for further functionalization, enabling chemists to explore diverse chemical modifications.
In recent years, 7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide has been extensively studied for its pharmacological potential. The imidazo[1,2-a]pyridine scaffold is well-documented for its role in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The carbohydrazide moiety adds an additional layer of reactivity, allowing for the formation of hydrazones and other derivatives that can interact with biological targets. These features have made it a cornerstone in the development of novel drug candidates.
The synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide typically involves multi-step organic reactions, starting from readily available precursors. One common approach includes the bromination of an imidazo[1,2-a]pyridine derivative followed by reaction with hydrazine hydrate to introduce the carbohydrazide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and purity. These methodologies highlight the compound's synthetic accessibility and utility in industrial-scale production.
Recent studies have highlighted the biological significance of 7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide. Researchers have observed its inhibitory effects on certain enzymes and receptors implicated in diseases such as cancer and neurodegeneration. For instance, derivatives of this compound have shown promise in disrupting protein-protein interactions critical for tumor growth. Additionally, its ability to modulate kinase activity has been explored in preclinical trials, suggesting potential therapeutic benefits.
The compound's interaction with biological systems has been further elucidated through computational modeling and spectroscopic techniques. These studies have provided insights into its binding affinity and mode of action at molecular level. The bromine substituent plays a crucial role in these interactions by facilitating hydrogen bonding and hydrophobic interactions with target proteins. This understanding has paved the way for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties.
In conclusion, 7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide (CAS No. 1440535-61-4) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists alike. As ongoing research continues to uncover new therapeutic potentials, this compound is poised to play a pivotal role in the development of next-generation medications.
1440535-61-4 (7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)